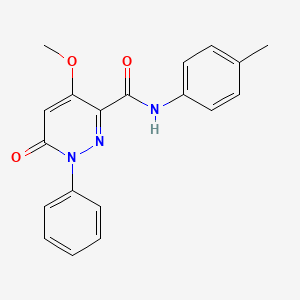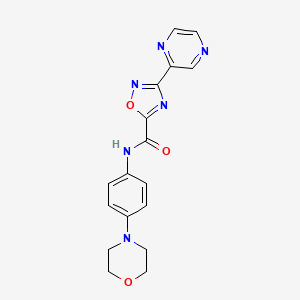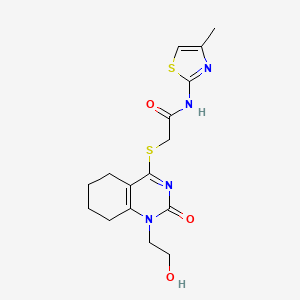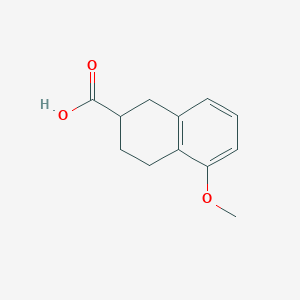
5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a compound with the CAS Number: 53568-17-5 . It has a molecular weight of 206.24 and is a solid at room temperature . This compound has been the subject of various studies due to its relevance in medicinal chemistry, particularly as a dopaminergic agent and its potential applications in understanding receptor affinity and selectivity.
Molecular Structure Analysis
The IUPAC name for this compound is 5-methoxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid . The InChI Code is 1S/C12H14O3/c1-15-11-4-2-3-8-7-9 (12 (13)14)5-6-10 (8)11/h2-4,9H,5-7H2,1H3, (H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 206.24 .Scientific Research Applications
Synthesis and Chemical Properties
- Alternative Synthesis Methods : Öztaşkın, Göksu, and SeÇen (2011) demonstrated an alternative synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid. This process involved a sequence of reactions including bromination, esterification, and hydrogenolysis, resulting in a biologically active compound (Öztaşkın, Göksu, & SeÇen, 2011).
- Enantioselective Synthesis : Ainge et al. (2003) described an enantioselective synthesis of a closely related compound, (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, highlighting the significance of enantioselectivity in the synthesis of tetrahydronaphthalene derivatives (Ainge et al., 2003).
Biological and Medicinal Chemistry Applications
- Dopaminergic Activity : McDermott, McKenzie, and Freeman (1976) synthesized monohydroxyl analogs of tetrahydronaphthalene and examined them for dopaminergic activity, indicating potential applications in central dopamine receptor agonism (McDermott, McKenzie, & Freeman, 1976).
- Cyclooxygenase Inhibitory Properties : Nencetti et al. (2015) synthesized a series of new naphthalene derivatives with cyclooxygenase inhibitory properties, where the naphthalene portion was substituted by tetrahydronaphthalene rings, indicating potential for anti-inflammatory applications (Nencetti et al., 2015).
Material Science and Chemical Engineering
- Solid-State NMR and X-ray Crystallography : Facey et al. (1996) conducted a solid-state NMR and X-ray crystallographic investigation on tetrahydronaphthalene derivatives, indicating the potential use of these compounds in material science research (Facey et al., 1996).
- Synthesis of Complex Organic Structures : Liu et al. (2018) developed a palladium/norbornene cooperative catalysis method to construct tetrahydronaphthalenes with quaternary centers, showing advanced synthetic methodologies in organic chemistry (Liu et al., 2018).
Safety and Hazards
properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-4,9H,5-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCIVOOAIQZDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


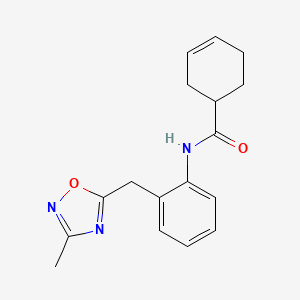
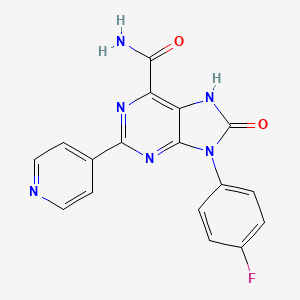

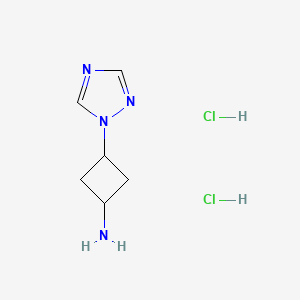
![3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2803347.png)
![Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate](/img/structure/B2803348.png)
![2-[(4-Oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2803349.png)

